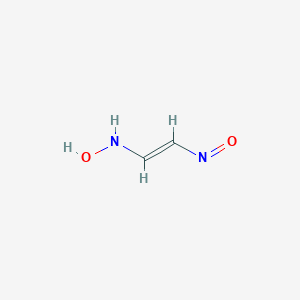
Glyoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedial, dioxime, also known as glyoxal dioxime, is an organic compound with the formula C₂H₄N₂O₂. It is a derivative of glyoxal, where both aldehyde groups are converted to oxime groups. This compound is known for its chelating properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethanedial, dioxime can be synthesized through the reaction of glyoxal with hydroxylamine. The reaction typically occurs in an aqueous medium, where glyoxal reacts with hydroxylamine hydrochloride to form the dioxime. The reaction conditions often involve maintaining a slightly acidic to neutral pH to facilitate the formation of the oxime groups.
Industrial Production Methods
Industrial production of ethanedial, dioxime involves the large-scale reaction of glyoxal with hydroxylamine. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to obtain ethanedial, dioxime in its pure form.
化学反応の分析
Types of Reactions
Ethanedial, dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime groups back to aldehyde groups.
Substitution: The oxime groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitriles, carboxylic acids.
Reduction Products: Aldehydes.
Substitution Products: Various substituted oximes.
科学的研究の応用
Analytical Chemistry
Glyoxime as a Reagent
This compound is primarily recognized for its effectiveness as a reagent in analytical chemistry. It forms stable complexes with various metal ions, which can be utilized for quantitative analysis. For instance, dimethylthis compound (DMG) is widely used to precipitate nickel and palladium from solutions, forming characteristic colored complexes that facilitate detection and quantification.
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Color of Complex | Application |
|---|---|---|
| Nickel (Ni) | Red voluminous precipitate | Detection in jewelry and skin contact tests |
| Palladium (Pd) | Yellow precipitate | Quantitative analysis in industrial processes |
Case Study: Nickel Detection
In a study focused on the detection of nickel in consumer products, DMG was employed to identify nickel release from jewelry. The results indicated that DMG could effectively detect nickel concentrations as low as 10 ppm, demonstrating its utility in regulatory compliance testing .
Coordination Chemistry
Metal Complexation Studies
This compound derivatives have been extensively studied for their coordination properties with transition metals. Research indicates that this compound ligands can stabilize various metal ions, leading to the formation of complexes that exhibit interesting chemical reactivity and thermodynamic properties.
Table 2: this compound Metal Complexes and Their Properties
| Metal Ion | This compound Derivative | Key Properties |
|---|---|---|
| Cobalt (Co) | Cobalt(III) this compound | Biochemical activity as enzyme stimulators |
| Copper (Cu) | Copper(II) this compound | Catalytic activity in organic transformations |
Case Study: Biochemical Applications
Research has shown that cobalt(III) complexes of this compound derivatives exhibit significant enzyme-stimulating properties in fungal strains. These complexes have potential applications in biocatalysis and sustainable chemistry .
Environmental Applications
Recovery of Metals
This compound complexes have been explored for their potential in environmental remediation, particularly in the recovery of valuable metals from waste streams. For example, nickel can be recovered from Ni-DMG complexes using sustainable laboratory practices.
Table 3: Metal Recovery Using this compound Complexes
| Metal Ion | Recovery Method | Efficiency (%) |
|---|---|---|
| Nickel | Precipitation from solution | Up to 95% recovery |
Case Study: Nickel Recovery
A study demonstrated the recovery of nickel from Ni-DMG complexes with an efficiency exceeding 90%. This approach not only recycles valuable metals but also reduces environmental pollution associated with metal waste .
Future Directions and Research Needs
Despite the promising applications of this compound and its derivatives, there remains a need for further research into their properties and potential uses. Areas such as:
- Sustainable Catalysis : Investigating the use of this compound complexes as catalysts in organic reactions.
- Biological Interactions : Understanding the interactions between this compound derivatives and biological systems for therapeutic applications.
- Advanced Material Development : Exploring the use of this compound-based materials in electronics and nanotechnology.
作用機序
The mechanism of action of ethanedial, dioxime involves its ability to form stable complexes with metal ions. The oxime groups act as ligands, binding to metal ions and forming chelates. This property is exploited in various applications, including metal ion sequestration and catalysis. The molecular targets include metal ions such as iron, copper, and nickel, and the pathways involved are primarily related to metal ion coordination and stabilization.
類似化合物との比較
Similar Compounds
Glyoxal: The parent compound of ethanedial, dioxime, with aldehyde groups instead of oxime groups.
Dimethylglyoxime: A similar compound with methyl groups attached to the oxime groups.
Benzil dioxime: A derivative with phenyl groups attached to the oxime groups.
Uniqueness
Ethanedial, dioxime is unique due to its high chelating ability and stability. Compared to glyoxal, it has enhanced stability due to the presence of oxime groups. Dimethylthis compound and benzil dioxime have similar chelating properties but differ in their steric and electronic effects due to the presence of additional substituents.
特性
CAS番号 |
557-30-2 |
|---|---|
分子式 |
C2H4N2O2 |
分子量 |
88.07 g/mol |
IUPAC名 |
(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |
InChIキー |
LJHFIVQEAFAURQ-CCAGOZQPSA-N |
SMILES |
C(=NO)C=NO |
異性体SMILES |
C(=N\O)\C=N/O |
正規SMILES |
C(=NO)C=NO |
同義語 |
Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















